molecular formula C10H10O7 B15211320 Maleic anhydride, dihydroxy-, dipropionate CAS No. 5837-63-8

Maleic anhydride, dihydroxy-, dipropionate

Cat. No.: B15211320
CAS No.: 5837-63-8
M. Wt: 242.18 g/mol
InChI Key: RHLNUQMNCYLGEN-UHFFFAOYSA-N
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Description

Maleic anhydride, dihydroxy-, dipropionate is a derivative of maleic anhydride, a versatile chemical compound widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups and two propionate groups attached to the maleic anhydride core. It is known for its reactivity and ability to participate in a variety of chemical reactions, making it valuable in the synthesis of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maleic anhydride, dihydroxy-, dipropionate typically involves the reaction of maleic anhydride with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Maleic anhydride+2Propionic acidMaleic anhydride, dihydroxy-, dipropionate\text{Maleic anhydride} + 2 \text{Propionic acid} \rightarrow \text{this compound} Maleic anhydride+2Propionic acid→Maleic anhydride, dihydroxy-, dipropionate

Industrial Production Methods: Industrial production of this compound involves large-scale reactors where maleic anhydride and propionic acid are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is purified through distillation or crystallization. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Maleic anhydride, dihydroxy-, dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form maleic acid derivatives.

    Reduction: Reduction reactions can convert the anhydride groups to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Maleic acid derivatives.

    Reduction: Hydroxylated maleic anhydride derivatives.

    Substitution: Halogenated or alkylated maleic anhydride derivatives.

Scientific Research Applications

Maleic anhydride, dihydroxy-, dipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of maleic anhydride, dihydroxy-, dipropionate involves its ability to react with nucleophiles due to the presence of electron-deficient anhydride groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The hydroxyl and propionate groups also contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

    Maleic anhydride: The parent compound, known for its use in the production of polymers and resins.

    Fumaric acid: An isomer of maleic acid, used in food and pharmaceutical industries.

    Succinic anhydride: A related compound with similar reactivity, used in the synthesis of various chemicals.

Uniqueness: Maleic anhydride, dihydroxy-, dipropionate is unique due to the presence of both hydroxyl and propionate groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications where multiple functional groups are required for complex chemical reactions.

Properties

CAS No.

5837-63-8

Molecular Formula

C10H10O7

Molecular Weight

242.18 g/mol

IUPAC Name

(2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate

InChI

InChI=1S/C10H10O7/c1-3-5(11)15-7-8(16-6(12)4-2)10(14)17-9(7)13/h3-4H2,1-2H3

InChI Key

RHLNUQMNCYLGEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CC

Origin of Product

United States

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